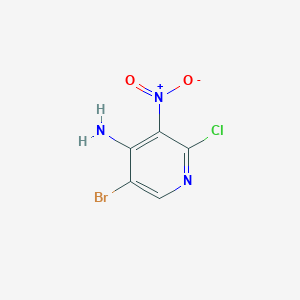

5-Bromo-2-chloro-3-nitropyridin-4-amine

Vue d'ensemble

Description

5-Bromo-2-chloro-3-nitropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H3BrClN3O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-amine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 2-chloro-3-nitropyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to achieve good regioselectivity . Another approach involves the oxidation of 2-aminopyridine derivatives using hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and nitration processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary specifications for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-chloro-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Coupling: Boron reagents such as phenylboronic acid are used in the presence of palladium catalysts.

Major Products

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Reduction: The major product is 5-bromo-2-chloro-3-aminopyridine.

Applications De Recherche Scientifique

5-Bromo-2-chloro-3-nitropyridin-4-amine is used extensively in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: It is employed in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-chloro-3-nitropyridin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-chloro-3-nitropyridine

- 2-Bromo-5-chloro-3-nitropyridine

- 5-Chloro-3-nitropyridin-2-amine

Uniqueness

5-Bromo-2-chloro-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .

Activité Biologique

5-Bromo-2-chloro-3-nitropyridin-4-amine is a heterocyclic organic compound with significant biological activity, primarily due to its unique substitution pattern and functional groups. This compound has garnered attention in medicinal chemistry for its potential applications as an enzyme inhibitor and as a precursor in the synthesis of various pharmaceutical agents.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO, and it features a pyridine ring substituted with bromine, chlorine, and nitro groups. The presence of these halogens and the nitro group significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 250.9 g/mol |

| CAS Number | 1334136-60-5 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby obstructing their catalytic activities. This is particularly relevant in the context of drug design where targeting specific enzymes can lead to therapeutic benefits.

- Receptor Interaction : It may also interact with specific receptors within biological systems, modulating signaling pathways that are crucial for cellular functions.

- Redox Activity : The nitro group can participate in redox reactions, potentially influencing oxidative stress responses in cells.

Medicinal Chemistry

Research indicates that this compound is utilized as a precursor in the synthesis of pharmaceutical compounds aimed at treating various diseases. Its derivatives have been studied for their potential as anti-cancer agents and for their activity against specific pathogens.

Case Studies

- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific kinases involved in cancer proliferation, suggesting its utility in cancer therapeutics.

- Antioxidant Activity : In vitro assays showed that this compound could enhance antioxidant defenses in cellular models, indicating potential protective effects against oxidative damage.

- Toxicity Assessment : Research on animal models revealed that while low doses of the compound could promote cell survival and enhance metabolic functions, higher doses resulted in hepatotoxicity and neurotoxicity, emphasizing the importance of dosage in therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-chloro-3-nitropyridine | Lacks amino group; primarily used as a reagent | Limited biological activity |

| 2-Amino-5-bromo-4-chloro-pyridine | Exhibits strong enzyme interaction | Significant antioxidant properties |

| 5-Chloro-3-nitropyridin-2-amines | Different substitution pattern; less reactive | Variable activity depending on context |

Propriétés

IUPAC Name |

5-bromo-2-chloro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFNHCBGPOJHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.